1-Tosylpiperidin-4-amine
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Overview
Description
1-Tosylpiperidin-4-amine is a chemical compound with the CAS number 886497-75-2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Piperidine derivatives, including this compound, are synthesized through intra- and intermolecular reactions . A common method involves the reductive amination of Benzhydrylamine and N-Substituted 4-piperidone . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provides ATP-competitive, nano-molar inhibitors .Molecular Structure Analysis
The molecular structure of this compound is confirmed by IR, 1HNMR, Mass spectral and Elemental analysis . It is a part of the piperidine class of compounds, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Reductive amination of Biphenyl amines and N-Substituted 4-piperidone gives N-benzhydrylpiperidin-4-amine derivatives .Scientific Research Applications
Synthesis and Insecticidal Activity
- 1-Tosylpiperidin-4-amine is used in the synthesis of α-aminophosphonates, which have shown insecticidal activities. These compounds were synthesized via a one-pot reaction and characterized using various spectroscopic techniques (Jiang et al., 2013).
Antibacterial Agent Synthesis
- This compound plays a role in the synthesis of propanamide compounds with antibacterial properties. The process involves a series of reactions, including nucleophilic substitution, to produce compounds with potential as antibacterial agents (Sattar et al., 2020).
Catalysis in Organic Synthesis
- This compound is involved in iron(III) halide-promoted aza-Prins cyclization, a method in organic synthesis to create six-membered azacycles. This process is significant in the development of new drugs containing six-membered-ring heterocycles (Bolm et al., 2004).
DNA Interaction and Gene Delivery
- The compound is used in the synthesis of poly(β-aminoesters), which interact electrostatically with DNA and have shown potential in noncytotoxic synthetic transfection vectors, important in gene therapy (Lynn and Langer, 2000).
Synthesis of Piperidine Derivatives
- It is used in the synthesis of 3,4,5-substituted piperidines, which have potential applications as selective muscarinic M1 receptor agonists, indicating its importance in pharmaceutical research (Buffat and Thomas, 2016).
Complexation with Metal Ions
- Research has explored the complexation of tosylated aminopyridine, a related compound, with Ni(II) and Fe(II) ions. This study is significant for understanding the biological and catalytic potential of these complexes in pharmaceutical and chemical industries (Orie et al., 2021).
Amination of Enzymes for Biocatalyst Performance
- Amination, including the use of primary amino groups like those in this compound, is a technique to improve the properties of enzymes for various applications, ranging from biocatalysis to immunogenicity enhancement (Rodrigues et al., 2014).
Mechanism of Action
Target of Action
The primary target of 1-Tosylpiperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction results in the modulation of biomarkers of signaling through PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The action of this compound results in the strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This is due to the modulation of biomarkers of signaling through PKB .
Safety and Hazards
Future Directions
Piperidine derivatives, including 1-Tosylpiperidin-4-amine, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Future research is likely to focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, TAAR-1 modulating compounds, which include piperidine derivatives, are under active study as treatments for schizophrenia .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHYCTJDCZLVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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